3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2ClF5O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3,5-difluoro-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The benzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated under reflux conditions to ensure complete conversion to the benzoyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reaction vessels and continuous feed systems to maintain a steady supply of reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-difluoro-4-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under mild heating conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3,5-Difluoro-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting enzymes and receptors that interact with fluorinated aromatic compounds.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Chemical Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the additional fluorine atoms at the 3 and 5 positions.
3,5-Difluorobenzoyl chloride: Similar structure but lacks the trifluoromethyl group at the 4 position.
2,4,6-Trifluorobenzoyl chloride: Contains three fluorine atoms but in different positions on the benzene ring.
Uniqueness
3,5-Difluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which significantly enhance its reactivity and stability. This combination of substituents makes it a valuable intermediate in the synthesis of fluorinated compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O/c9-7(15)3-1-4(10)6(5(11)2-3)8(12,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZRERRNHCHCNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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